molecular formula C17H19F3N4O3S B2878899 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 921794-07-2

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2878899
CAS No.: 921794-07-2
M. Wt: 416.42
InChI Key: XQUGOACSVFPQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex molecule featuring a central 1H-imidazole ring substituted at positions 1 and 3. The imidazole core is functionalized with a hydroxymethyl group at position 5 and an ethylcarbamoylmethyl moiety at position 1. A sulfanyl-linked acetamide chain extends from position 2 of the imidazole, terminating in an N-[2-(trifluoromethyl)phenyl] group. The trifluoromethylphenyl group may enhance metabolic stability and binding affinity through electron-withdrawing effects, while the hydroxymethyl substituent could improve solubility .

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-2-21-14(26)8-24-11(9-25)7-22-16(24)28-10-15(27)23-13-6-4-3-5-12(13)17(18,19)20/h3-7,25H,2,8-10H2,1H3,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUGOACSVFPQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide likely involves multiple steps, including:

  • Formation of the imidazole ring.
  • Introduction of the trifluoromethyl group.
  • Formation of the thioether linkage.
  • Attachment of the N-ethyl group.

Each step would require specific reagents and conditions, such as:

  • Strong acids or bases for ring formation.
  • Fluorinating agents for introducing the trifluoromethyl group.
  • Thiolating agents for forming the thioether linkage.

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
  • Reduction of the oxo group would yield a hydroxyl derivative.
  • Substitution reactions would yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes.

    Medicine: As a candidate for drug development, particularly for diseases where modulation of specific molecular pathways is beneficial.

    Industry: As an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: The compound could interact with a receptor, altering its conformation and activity.

Comparison with Similar Compounds

Key Observations:

Imidazole vs. Benzoimidazole/Benzothiazole Cores :

  • The target compound’s 1H-imidazole core distinguishes it from benzoimidazole () and benzothiazole derivatives (). Imidazole derivatives generally exhibit better solubility than benzothiazoles due to reduced aromaticity .
  • Benzoimidazoles (e.g., compound 22) often serve as intermediates for larger molecules, while benzothiazoles (e.g., compound 13) are associated with lower synthetic yields (19% vs. 84 mg isolated in ) .

Substituent Impact: Hydroxymethyl vs. Nitro: The target’s 5-hydroxymethyl group contrasts with the 5-nitro substituent in . Nitro groups enhance electrophilicity and antibacterial activity but may increase mutagenicity, whereas hydroxymethyl groups improve hydrophilicity and metabolic safety . Trifluoromethylphenyl vs.

Sulfanyl-Acetamide Linker :

  • The sulfanyl bridge in the target compound is structurally analogous to oxadiazole-sulfanyl derivatives in . This linker may confer conformational flexibility, facilitating interactions with biological targets .

Biological Activity

The compound 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 923244-78-4) is a complex organic molecule with potential biological activities. Its structure includes an imidazole ring, a phenylacetamide moiety, and a sulfanyl group, which suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S with a molecular weight of approximately 348.42 g/mol. The presence of functional groups such as imidazole and trifluoromethyl may contribute to its bioactivity.

Property Value
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight348.42 g/mol
CAS Number923244-78-4

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Notably, imidazole derivatives are recognized for their roles as antifungal agents and potential anticancer drugs. The ethylcarbamoyl group suggests possible interactions with biological targets that could influence enzyme activity or receptor binding.

Pharmacological Properties

  • Anticancer Activity : Imidazole derivatives have been noted for their anticancer properties. For instance, studies indicate that compounds similar to this one may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells.
  • Antifungal Properties : Similar compounds have demonstrated efficacy against various fungal pathogens, suggesting that this compound may also possess antifungal activity.
  • Enzyme Inhibition : The presence of the ethylcarbamoyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these enzymes.

Case Studies and Research Findings

Research has shown that imidazole-based compounds can interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. For example:

  • A study indicated that certain imidazole derivatives could act as agonists or antagonists for specific GPCRs, influencing downstream signaling pathways that are crucial for cell proliferation and survival .
  • Another investigation highlighted the potential of imidazole-containing compounds in modulating immune responses by affecting T-cell activation and cytokine production .

Interaction Studies

Understanding how This compound interacts with biological macromolecules is essential for evaluating its therapeutic potential. Techniques such as:

  • Molecular Docking Studies : These studies can predict the binding affinity of the compound to various targets, providing insights into its mechanism of action.
  • In Vitro Assays : Testing the compound against cancer cell lines or fungal strains can elucidate its efficacy and safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.